molecular formula C11H11N2+ B13020136 1-(3-Aminophenyl)pyridin-1-ium

1-(3-Aminophenyl)pyridin-1-ium

Cat. No.: B13020136
M. Wt: 171.22 g/mol
InChI Key: JKTABYUWTIILAR-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)pyridin-1-ium is a pyridinium salt with the molecular formula C11H11N2+. This compound is characterized by the presence of an aminophenyl group attached to the pyridinium ring. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)pyridin-1-ium can be synthesized through various methods. One common approach involves the reaction of pyridine with 3-aminobenzyl chloride under specific conditions to form the desired pyridinium salt . The reaction typically requires a solvent such as methanol and a catalyst like ammonium acetate to facilitate the formation of the salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)pyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit bacterial growth by targeting bacterial cell wall synthesis or interfere with cancer cell proliferation by inhibiting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Aminophenyl)pyridin-1-ium is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, especially in the fields of medicinal chemistry and industrial chemistry .

Properties

IUPAC Name

3-pyridin-1-ium-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N2/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h1-9H,12H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTABYUWTIILAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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